1,1,1,2,3,4,4,4-Octafluorobutane

Description

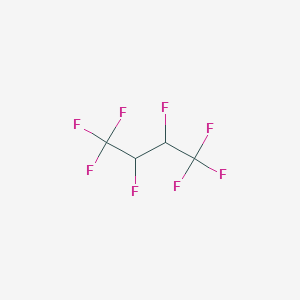

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,3,4,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSHSCBNZAKMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379668 | |

| Record name | 2H,3H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75995-72-1 | |

| Record name | 2H,3H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,1,1,2,3,4,4,4 Octafluorobutane and Its Functionalized Analogues

Direct Synthesis Approaches for 1,1,1,2,3,4,4,4-Octafluorobutane

The direct synthesis of this compound, a hydrofluorocarbon (HFC), is primarily achieved through methods that replace hydrogen atoms on a butane (B89635) backbone with fluorine. The most prominent industrial methods are electrochemical fluorination (ECF) and direct fluorination.

Electrochemical Fluorination (ECF): The Simons process is a cornerstone of ECF technology. In this method, a solution of an organic compound, such as butane or a partially chlorinated butane, in anhydrous hydrogen fluoride (B91410) (HF) is subjected to electrolysis. jecibiochem.com The process typically uses a nickel anode and operates at a low voltage (5-6 V). jecibiochem.com During electrolysis, the hydrogen atoms on the butane molecule are systematically replaced by fluorine atoms sourced from the HF electrolyte. This method can produce perfluorinated compounds, though it often results in a mixture of isomers and fragmentation products, necessitating purification steps. jecibiochem.com

Direct Fluorination: This method involves reacting a hydrocarbon feedstock like butane directly with elemental fluorine (F₂), usually diluted with an inert gas to control the highly exothermic and aggressive nature of the reaction. wikipedia.org The reaction proceeds via a free-radical mechanism, initiated by heat or light, which cleaves the F-F bond to generate fluorine radicals. libretexts.orglibretexts.org These radicals then abstract hydrogen atoms from the alkane, initiating a chain reaction that leads to the substitution of hydrogen with fluorine. libretexts.orglibretexts.org Controlling the reaction conditions is critical to prevent extensive C-C bond cleavage and to maximize the yield of the desired octafluorobutane isomer.

Derivatization Strategies and Functional Group Transformations

While the C-F bonds in octafluorobutane are highly stable, derivatization strategies allow for the introduction of various functional groups, creating a platform for new materials and chemical entities. These transformations often start with a functionalized precursor that is subsequently fluorinated or by activating a specific position on the fluorinated chain.

Perfluorobutanesulfonic acid (PFBS) and its salts are significant derivatives, often produced from perfluorobutanesulfonyl fluoride (PFBSF). The synthesis pathway typically involves two main steps: the creation of PFBSF followed by its hydrolysis. google.com

First, PFBSF is synthesized via electrochemical fluorination (ECF) of a suitable precursor like butanesulfonyl chloride or sulfolane (B150427). jecibiochem.comwikipedia.orggoogle.com The precursor is electrolyzed in anhydrous hydrogen fluoride, leading to the replacement of all hydrogen atoms with fluorine to yield PFBSF. jecibiochem.com Subsequently, the resulting PFBSF is hydrolyzed using an alkaline solution, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to produce the corresponding perfluorobutanesulfonate (B13733166) salt (e.g., potassium perfluorobutanesulfonate). jecibiochem.comgoogle.com Acidification of this salt then yields the final perfluorobutanesulfonic acid.

| Precursor | Reagents | Intermediate Product | Final Product (after hydrolysis) |

| Butanesulfonyl Chloride | 1. KF (optional, for F/Cl exchange) 2. Anhydrous HF (ECF) | Perfluorobutanesulfonyl fluoride (PFBSF) | Perfluorobutanesulfonic acid (PFBS) |

| Sulfolane | Anhydrous HF (ECF) | Perfluorobutanesulfonyl fluoride (PFBSF) | Perfluorobutanesulfonic acid (PFBS) |

Introducing other halogens (Cl, Br, I) into the octafluorobutane structure creates valuable synthetic intermediates. This can be achieved through halogen exchange reactions or by direct halogenation of a partially fluorinated precursor.

Halogen Exchange (Halex) Reactions: These reactions involve the replacement of a fluorine atom with a different halogen. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for fluorinated compounds, typically using a metal catalyst. frontiersin.orgyoutube.com For example, reacting a perfluorinated alkane with a Lewis acid like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) can facilitate the exchange of fluorine for chlorine or bromine. Iron(III) halides have also been shown to catalyze the halogen exchange of C-F bonds. Another classic method is the Swarts reaction, which uses antimony trifluoride (SbF₃) to exchange other halogens for fluorine, though its reverse can be applied under specific conditions. frontiersin.org

Free-Radical Halogenation: While less selective, it is possible to replace a C-H bond on a partially fluorinated butane, such as 1,1,1,2,3,4,4-heptafluorobutane, with a chlorine or bromine atom. This reaction is initiated by UV light or heat and proceeds via a free-radical chain mechanism, similar to the halogenation of alkanes. libretexts.orgbyjus.com The regioselectivity depends on the C-H bond dissociation energies, with tertiary hydrogens being the most reactive, followed by secondary and primary hydrogens. libretexts.org

The electron-withdrawing properties of the octafluorobutane group make it a desirable substituent in complex organic structures like heterocycles. Pyrazoles, a class of five-membered aromatic heterocycles, are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a method known as the Knorr pyrazole (B372694) synthesis. olemiss.edunih.govyoutube.com

To incorporate an octafluorobutane moiety, a perfluorinated 1,3-diketone precursor would be used. The reaction proceeds by the initial attack of one of the hydrazine's nitrogen atoms on a carbonyl group to form a hydrazone intermediate. researchgate.net This is followed by an intramolecular cyclization, where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration to yield the stable aromatic pyrazole ring. youtube.comresearchgate.net The strong inductive effect of the perfluoroalkyl group can influence the regioselectivity of the reaction when an unsymmetrical hydrazine is used. conicet.gov.ar

| Reactant 1 | Reactant 2 | Product Type |

| Perfluoroalkane-1,3-dione | Hydrazine hydrate | Pyrazole with perfluoroalkyl substituent |

| Perfluoroalkane-1,3-dione | Phenylhydrazine | N-Phenylpyrazole with perfluoroalkyl substituent |

Perfluorobutanesulfonyl fluoride (PFBSF) is a key intermediate for synthesizing a wide range of products, including surfactants and flame retardants. jecibiochem.com The primary industrial method for its production is electrochemical fluorination (ECF), often referred to as the Simons process. jecibiochem.comwikipedia.orgnih.gov

In this process, a non-fluorinated precursor such as butanesulfonyl fluoride or sulfolane is dissolved in anhydrous hydrogen fluoride and electrolyzed. jecibiochem.comgoogle.com The high electrochemical potential at the nickel anode facilitates the replacement of all C-H bonds with C-F bonds, directly converting the starting material into perfluorobutanesulfonyl fluoride. youtube.com The crude product is then purified to remove impurities like perfluorosulfolane. google.comchemicalbook.com

Mechanistic Investigations of Synthesis and Derivatization Reactions

Understanding the reaction mechanisms is vital for optimizing existing synthetic routes and developing new ones.

Electrochemical Fluorination (ECF) of Sulfonyl Precursors: The mechanism for producing sulfonyl fluorides via ECF is complex. It is proposed that the reaction initiates with the oxidation of the thiol or disulfide precursor at the anode. acs.org This generates radical intermediates which then react with fluoride ions present in the electrolyte. A series of oxidative fluorination steps are thought to occur, potentially involving unstable sulfenyl fluoride (R-SF) and sulfinyl fluoride (R-S(O)F) intermediates, which are further oxidized to the final, stable sulfonyl fluoride (R-SO₂F). acs.org

Halogenation of Alkanes: The direct halogenation of alkanes or partially fluorinated alkanes with Cl₂ or Br₂ proceeds through a free-radical chain mechanism consisting of three stages: libretexts.org

Initiation: The halogen-halogen bond is homolytically cleaved by heat or UV light to produce two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the haloalkane product and a new halogen radical, which continues the chain.

Termination: The reaction concludes when radicals combine with each other in various combinations.

Pyrazole Formation (Knorr Synthesis): The reaction between a 1,3-diketone and a hydrazine is a classic condensation-cyclization reaction. youtube.com The mechanism is generally accepted to proceed as follows:

One nitrogen atom of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the diketone. This forms a carbinolamine intermediate which dehydrates to a hydrazone. researchgate.net

The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group. youtube.com

This cyclization forms a five-membered ring intermediate which, after a final dehydration step, yields the aromatic pyrazole product. youtube.com The regiochemical outcome when using substituted hydrazines is determined by which nitrogen attacks first and which carbonyl is more electrophilic. researchgate.netconicet.gov.ar

Spectroscopic and Advanced Analytical Characterization of 1,1,1,2,3,4,4,4 Octafluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds. Both proton (¹H) and fluorine (¹⁹F) NMR provide invaluable data regarding the molecular framework, connectivity, and stereochemistry.

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the ¹⁹F nucleus having a spin of ½, a high gyromagnetic ratio, and 100% natural abundance. wikipedia.orgmagritek.com Its chemical shifts span a very wide range (approx. 800 ppm), which minimizes signal overlap and simplifies spectral interpretation, even in complex molecules. wikipedia.orghuji.ac.il For 1,1,1,2,3,4,4,4-octafluorobutane (CHF₂-CF₂-CF₂-CF₂H), the ¹⁹F NMR spectrum is expected to show distinct signals for the different fluorine environments. The chemical shifts are influenced by the neighboring atoms, and the signals will be split into multiplets due to spin-spin coupling with adjacent fluorine and hydrogen atoms. huji.ac.ilaiinmr.com

¹H NMR, while analyzing the two hydrogen atoms in the molecule, provides complementary information. The chemical shifts of the protons are significantly influenced by the adjacent fluorine atoms. The signals are split into complex multiplets due to coupling with both geminal and vicinal fluorine atoms (²JHF and ³JHF couplings). The magnitude of these H-F coupling constants provides critical structural information. huji.ac.il

Interactive Data Table: Expected NMR Parameters for this compound

| Nucleus | Position | Expected Chemical Shift (δ) Range | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹⁹F | -CF₂H (Terminal) | -135 to -145 ppm | Multiplet | ²JFH, ³JFF |

| ¹⁹F | -CF₂- (Internal) | -120 to -130 ppm | Multiplet | ³JFF, ⁴JFH |

| ¹H | -CF₂H | 5.0 to 6.5 ppm | Multiplet | ²JHF, ³JHF |

Note: The chemical shift values are estimates relative to standard references (CFCl₃ for ¹⁹F and TMS for ¹H) and can vary based on solvent and temperature. The multiplicities will be complex due to multiple coupling interactions.

For unambiguous assignment of all signals in complex fluorinated molecules, two-dimensional (2D) NMR experiments are employed. These techniques correlate different nuclei through their spin-spin coupling, providing a detailed connectivity map. nih.gov

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates proton signals with directly attached or nearby fluorine nuclei, which is essential for assigning the protonated sites in the molecule.

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment reveals through-bond coupling between different fluorine nuclei. It helps to establish the sequence of fluorinated carbon atoms in the chain, for instance, by showing correlations between the terminal -CF₂H group and the adjacent -CF₂- group. nih.gov

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the protons to their directly attached carbon atoms.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two or three bonds, helping to piece together the complete carbon skeleton.

¹⁹F-¹³C HSQC/HMBC: Similar to the proton-carbon experiments, these techniques can directly correlate fluorine atoms to the carbon backbone, providing definitive structural proof. nih.gov The combination of these experiments allows for the complete and confident assignment of all ¹H, ¹⁹F, and ¹³C resonances. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. msu.edu For a vibration to be IR active, it must cause a change in the molecule's dipole moment. rsc.org For a vibration to be Raman active, it must cause a change in the molecule's polarizability. rsc.org

The IR spectrum of this compound is dominated by intense absorption bands corresponding to the stretching and bending vibrations of the numerous C-F bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. nih.gov The C-H stretching vibration of the terminal CHF₂ group would be expected in the 2900-3000 cm⁻¹ region, though its intensity may be weak compared to the C-F bands. The region below 1000 cm⁻¹ contains complex signals from C-C stretching and various bending and deformation modes (scissoring, wagging, twisting). msu.edu This complex pattern in the lower frequency range is often referred to as the "fingerprint region" and is unique to the molecule. msu.edu

Raman spectroscopy provides complementary data. While C-F stretches are also visible, C-C bond vibrations in the fluorinated backbone may be more prominent in the Raman spectrum compared to the IR spectrum. The symmetric nature of some vibrations might make them Raman active but IR inactive, providing additional structural clues. psu.edu

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H Stretch | 2900 - 3000 | Weak-Medium | Medium |

| C-F Stretch | 1000 - 1400 | Very Strong | Medium-Strong |

| C-C Stretch | 800 - 1000 | Weak-Medium | Strong |

| Bending/Deformation Modes | < 800 | Medium-Strong | Medium |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. chemguide.co.uk

For this compound (C₄H₂F₈, Molecular Weight: 202.03 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 202. The high-energy electron ionization process often leads to extensive fragmentation of the molecule. neu.edu.tr The fragmentation of fluorinated alkanes is heavily influenced by the strong C-F bonds and the stability of the resulting fragments. whitman.edu

Common fragmentation pathways include:

Alpha-cleavage: Breakage of C-C bonds adjacent to highly fluorinated carbons.

Loss of small neutral fragments: Such as F•, HF, or fluorinated alkyl radicals like •CF₃.

The resulting mass spectrum would show a series of peaks corresponding to these fragments. The most stable and therefore most abundant fragments often dictate the base peak of the spectrum. whitman.edu

Interactive Data Table: Plausible Mass Fragments for this compound

| m/z Value | Plausible Fragment Ion | Formula |

|---|---|---|

| 202 | Molecular Ion | [C₄H₂F₈]⁺ |

| 183 | Loss of F | [C₄H₂F₇]⁺ |

| 151 | Loss of CHF₂ | [C₃HF₆]⁺ |

| 131 | Loss of C₂F₄H | [C₂F₅]⁺ |

| 100 | Cleavage to C₂F₄ | [C₂F₄]⁺ |

| 69 | Trifluoromethyl cation | [CF₃]⁺ |

| 51 | Difluoromethyl cation | [CHF₂]⁺ |

Chromatographic Separations and Coupled Techniques (e.g., GC-MS, HPLC-MS) in Analysis

Chromatography is essential for separating individual components from a complex mixture prior to their identification. youtube.com Given the likely volatility of this compound, Gas Chromatography (GC) is a primary technique for its analysis. chromatographyonline.com In GC, the compound is vaporized and travels through a column with a stationary phase, separating from other compounds based on its boiling point and interaction with the column material. youtube.com

Coupling GC with a mass spectrometer (GC-MS) provides a powerful two-dimensional analytical tool. aapg.org GC separates the mixture, and the MS provides mass spectra for each eluting component, allowing for positive identification and quantification. youtube.comchromatographyonline.com This is the standard method for the analysis of volatile fluorinated compounds. chromatographyonline.com

While less common for a volatile, non-polar compound like octafluorobutane, High-Performance Liquid Chromatography (HPLC) could also be used, particularly with reversed-phase columns. nih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. acs.org Coupling HPLC to a mass spectrometer (HPLC-MS) is a crucial technique for analyzing less volatile or thermally unstable fluorinated compounds. chromatographyonline.comnih.gov It offers high sensitivity and selectivity for detecting fluorinated analytes in complex matrices. chromatographyonline.comnih.gov

Advanced Analytical Methods for Total Fluorine Content in Complex Matrices

In environmental and biological samples, it is often necessary to determine the total amount of organofluorine present, as it is impractical to identify and quantify every single fluorinated compound. scholaris.ca Several advanced methods exist for this purpose.

Combustion Ion Chromatography (CIC): This is a widely used and robust technique for measuring total organic fluorine (TOF), extractable organic fluorine (EOF), or adsorbable organic fluorine (AOF). tudelft.nlnorden.org The method involves three main steps:

Separation: The organic fluorine compounds are first separated from inorganic fluoride (B91410) (like F⁻ ions) in the sample, often using solid-phase extraction (SPE). montrose-env.com

Combustion: The isolated organic fraction is combusted at high temperatures (900-1000 °C), which breaks all the C-F bonds and converts the organic fluorine into hydrogen fluoride (HF). nih.goveurofins.com

Detection: The resulting HF gas is trapped in an absorption solution, and the concentration of the fluoride ion is then quantified using ion chromatography (IC). nih.govqa-group.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR): Beyond structural elucidation, ¹⁹F-NMR can be used as a quantitative tool to measure the total PFAS or organofluorine content in a sample without the need for combustion. nih.gov By integrating the entire ¹⁹F NMR spectrum against a known concentration of an internal standard, a total fluorine concentration can be determined. This technique has the advantage of being non-destructive and can provide some structural information about the types of C-F bonds present, but it generally has lower sensitivity compared to CIC or targeted MS methods. scholaris.canih.gov

Other techniques such as Particle-Induced Gamma-ray Emission (PIGE) can also determine total fluorine content but are less common in standard analytical laboratories. norden.orgmontrose-env.com

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy

Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a non-destructive nuclear analysis technique adept at quantifying light elements. nih.gov The methodology involves directing a high-energy proton beam onto a sample. digitellinc.com This interaction excites the nuclei of the target atoms, leading to the emission of characteristic gamma rays. nih.gov The energy of these gamma rays is unique to the specific nucleus, allowing for elemental identification, while the intensity of the emissions can be used for quantification. nih.gov

For fluorine analysis, PIGE is particularly sensitive, utilizing the nuclear reaction ¹⁹F(p,p′γ)¹⁹F. The de-excitation of the fluorine-19 nucleus results in the emission of prompt gamma rays at specific energies, notably 110 keV and 197 keV, which serve as distinct signatures for the presence of fluorine. nih.gov This technique is advantageous as it can provide a rapid, quantitative measurement of the total fluorine content in a sample without requiring extensive sample preparation or the availability of specific compound standards. researchgate.netnd.edu PIGE is capable of detecting fluorine at concentrations typically ranging from 10 to 100 parts per million (ppm). nih.gov

Table 1: Characteristic Gamma-Ray Emissions for Fluorine Detection by PIGE

| Emitting Nucleus | Nuclear Reaction | Gamma-Ray Energy (keV) |

|---|---|---|

| ¹⁹F | ¹⁹F(p,p′γ)¹⁹F | 109, 197 |

This interactive table is based on established data for fluorine detection using PIGE. nih.gov

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a powerful and automated analytical technique for the determination of halogens, including fluorine, in a wide array of combustible samples. chemrxiv.org The method combines high-temperature pyrohydrolytic combustion with the separation capabilities of ion chromatography. chemrxiv.org In this process, a sample is completely combusted in an oxygen-rich argon atmosphere, which converts the organofluorine compounds into hydrogen fluoride (HF) gas. acs.org This gas is then collected in an aqueous absorption solution, which is subsequently injected into an ion chromatograph for the quantification of the fluoride ion (F⁻). chemrxiv.org

A comprehensive study on the analytical efficiency of CIC for various PFAS, including C4 compounds, demonstrated that combustion efficiencies were consistently high and did not vary significantly with the carbon chain length (from C4 to C12). acs.orgchemrxiv.org This suggests that this compound would also undergo complete combustion under standard CIC conditions. The research indicated that for equimolar amounts of fluorine, the CIC response was uniform across different PFAS molecules. chemrxiv.org However, it was also noted that the volatility of certain fluorinated compounds, such as fluorotelomer alcohols, could lead to losses during analysis, a factor that would be relevant for a volatile compound like this compound. chemrxiv.org

Some patent literature indicates the use of ion chromatography for the measurement of fluoride ion concentrations in refrigerant systems, which may contain isomers of octafluorobutane, underscoring the industrial applicability of this technique for quality control and stability testing. googleapis.comgoogle.comepo.org

Table 2: Combustion Efficiencies of Selected C4 and Other Perfluoroalkyl Substances by CIC

| Compound | Carbon Chain Length | Combustion Efficiency (%) |

|---|---|---|

| Perfluorobutanoic acid (PFBA) | C4 | ~100% (Implied) |

| Perfluorooctanoic acid (PFOA) | C8 | 89% |

| Perfluorooctanesulfonic acid (PFOS) | C8 | 73% |

| Perfluoroundecanoic acid (PFUnDA) | C11 | 66% |

This interactive table is based on data for related perfluoroalkyl substances to illustrate the capabilities of CIC. The efficiency for C4 compounds like PFBA is reported to be uniform and statistically equivalent to longer chain PFAS under the tested conditions. chemrxiv.orgchemrxiv.org

Computational Chemistry and Theoretical Modeling of 1,1,1,2,3,4,4,4 Octafluorobutane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 1,1,1,2,3,4,4,4-octafluorobutane. These calculations, which are based on the principles of quantum mechanics, solve the Schrödinger equation for the molecule to determine the wavefunction and energy of its electrons. northwestern.edu Methods like Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) are commonly employed for these purposes. mpg.de

The electronic structure dictates the molecule's fundamental chemical properties. For instance, the distribution of electron density, which can be visualized through molecular orbital plots, reveals regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. The presence of highly electronegative fluorine atoms in this compound significantly influences its electronic structure, creating a highly polarized molecule. This high degree of fluorination results in a compound with notable chemical inertness and thermal stability.

Reactivity predictions are derived from the calculated electronic properties. For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. A large HOMO-LUMO gap generally signifies low reactivity, a characteristic feature of many fluorinated hydrocarbons. ontosight.ai Theoretical studies on related fluorinated compounds have demonstrated that computational methods can accurately predict reaction pathways and the stability of reaction intermediates. For instance, in the atmospheric degradation of fluorinated olefins, theoretical calculations have been used to elucidate reaction mechanisms involving chlorine atoms and hydroxyl radicals. nih.gov

To perform these calculations, a basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen. mpg.de The choice of basis set, such as the Pople-style 6-31G*, affects the accuracy of the results. mpg.de Geometry optimization is another critical step, where the calculation seeks to find the lowest energy arrangement of the atoms, representing the molecule's equilibrium structure. lsu.edu

Table 1: Key Aspects of Quantum Chemical Calculations

| Concept | Description | Relevance to this compound |

|---|---|---|

| Electronic Structure | The arrangement of electrons in a molecule, described by molecular orbitals and their energies. northwestern.edu | Determines chemical properties like polarity, stability, and reactivity. The high fluorination creates a stable electronic configuration. |

| Reactivity Predictions | Use of calculated electronic properties (e.g., HOMO-LUMO gap) to forecast chemical behavior. | Predicts the inertness of the molecule and its potential reaction pathways under specific conditions. |

| Computational Methods | Techniques like HF, DFT, and MP2 used to approximate solutions to the Schrödinger equation. mpg.de | Provide varying levels of accuracy for calculating electronic structure and energy. |

| Basis Sets | Mathematical functions representing atomic orbitals to construct molecular orbitals. mpg.de | The choice of basis set (e.g., 6-31G*) influences the precision of the calculations. mpg.de |

| Geometry Optimization | A computational process to find the minimum energy conformation of a molecule. lsu.edu | Determines the most stable three-dimensional structure of this compound. |

Molecular Dynamics Simulations for Intermolecular Interactions and Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between molecules and predicting the collective behavior of a substance, such as its phase transitions. nih.gov In MD simulations, the motion of each atom in a system is calculated over time by solving Newton's equations of motion. lsu.edu The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. rsc.org

For this compound, MD simulations can provide detailed insights into its liquid and gas phases. By simulating a system of many molecules, it is possible to calculate macroscopic properties like density, viscosity, and diffusion coefficients. rsc.org These simulations can also reveal the nature of intermolecular forces, which are dominated by dipole-dipole interactions and weaker van der Waals forces in the case of this polar fluorinated alkane. The strong electronegativity of the fluorine atoms leads to significant partial charges on the carbon and fluorine atoms, resulting in strong intermolecular interactions.

MD simulations are particularly useful for studying phase behavior. By varying the temperature and pressure in the simulation, one can observe phase transitions, such as boiling and condensation. The simulations can help to determine the boiling point and other thermodynamic properties associated with phase changes. For instance, simulations of similar fluorinated compounds like 1,1,1,2-tetrafluoroethane (B8821072) (HFA-134a) have been used to analyze detailed atomic interactions in the liquid phase. nih.gov

The accuracy of MD simulations heavily depends on the quality of the force field. Developing a reliable force field for a specific molecule often involves fitting its parameters to experimental data or to the results of high-level quantum chemical calculations.

Table 2: Applications of Molecular Dynamics Simulations

| Application | Description | Significance for this compound |

|---|---|---|

| Intermolecular Interactions | Simulating the forces between molecules, including electrostatic and van der Waals forces. nih.gov | Elucidates how molecules of this compound interact with each other in condensed phases. |

| Phase Behavior | Modeling the transitions between solid, liquid, and gas phases under different conditions. | Predicts macroscopic properties like boiling point, density, and heat of vaporization. |

| Transport Properties | Calculating properties such as diffusion coefficients and viscosity. rsc.org | Provides understanding of how the substance behaves as a fluid. |

| Force Field Development | Creating a set of parameters that accurately describe the potential energy of the system. rsc.org | Crucial for the reliability and predictive power of the MD simulations. |

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule like this compound, which has a four-carbon chain, different rotational isomers, or conformers, will exist. These conformers have different energies due to steric hindrance and electrostatic interactions between the bulky and highly electronegative fluorine atoms.

The central C2-C3 bond is of particular interest for conformational analysis. Rotations around this bond will lead to staggered and eclipsed conformations. Generally, staggered conformations are more stable than eclipsed conformations due to lower torsional strain. lumenlearning.com However, in highly fluorinated alkanes, the gauche conformation can sometimes be more stable than the anti conformation due to a phenomenon known as the "gauche effect," which involves stabilizing hyperconjugative interactions. youtube.com Computational methods can be used to calculate the relative energies of these different conformers and to determine the energy barriers for their interconversion.

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. uou.ac.in this compound has two chiral centers at the C2 and C3 positions. A chiral center is a carbon atom that is attached to four different groups. youtube.com The presence of two chiral centers means that the molecule can exist as different stereoisomers. Specifically, there can be enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). wiley-vch.de

The possible stereoisomers of this compound are (2R, 3R), (2S, 3S), and the meso compound (2R, 3S), which is identical to (2S, 3R) and is achiral due to an internal plane of symmetry. The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers. These different stereoisomers will have identical physical properties, except for their interaction with polarized light, but may have different biological activities.

Table 3: Conformational and Stereochemical Details

| Concept | Description | Details for this compound |

|---|---|---|

| Conformational Analysis | Study of different spatial arrangements of atoms resulting from bond rotation. lumenlearning.com | Involves analyzing the stability of staggered and eclipsed conformers around the C-C bonds, with potential for a gauche effect. |

| Stereochemistry | The 3D arrangement of atoms and its effect on chemical and physical properties. uou.ac.in | The molecule has two chiral centers (C2 and C3), leading to the possibility of enantiomers and a meso compound. |

| Chiral Centers | A carbon atom bonded to four different groups. youtube.com | C2 and C3 are chiral centers in this compound. |

| Stereoisomers | Molecules with the same molecular formula and connectivity but different spatial arrangements. | Includes the enantiomeric pair (2R, 3R) and (2S, 3S), and the meso form (2R, 3S). |

Theoretical Investigations of Reaction Mechanisms and Energy Landscapes

Theoretical investigations of reaction mechanisms aim to provide a detailed, step-by-step description of how a chemical reaction occurs. This involves identifying all the elementary steps, including the formation of transition states and intermediates. nih.gov The energy landscape, or potential energy surface (PES), is a multi-dimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. lsu.edu By mapping out the PES, chemists can identify the most likely reaction pathways, which correspond to the paths of lowest energy.

For this compound, theoretical studies can be used to explore its decomposition pathways at high temperatures or its reactions with other chemical species. For example, the mechanism of thermal decomposition could involve the breaking of C-C or C-F bonds. Quantum chemical calculations can be used to determine the activation energies for these bond-breaking processes, providing insight into the thermal stability of the molecule.

These theoretical studies can also elucidate the mechanisms of reactions that are important in industrial applications or in the environment. For instance, understanding the reaction of this compound with radicals in the atmosphere is crucial for assessing its atmospheric lifetime and global warming potential. Theoretical calculations have been successfully applied to study the reaction mechanisms of other fluorinated compounds, providing valuable data on reaction rates and products. nih.govosti.gov

The study of energy landscapes helps in understanding the kinetics and thermodynamics of a reaction. The minima on the PES correspond to stable molecules (reactants, products, and intermediates), while the saddle points correspond to transition states. lsu.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Table 4: Aspects of Theoretical Reaction Mechanism Studies

| Aspect | Description | Application to this compound |

|---|---|---|

| Reaction Mechanism | The detailed sequence of elementary steps in a chemical reaction. nih.gov | Elucidating how the molecule decomposes or reacts with other species, including the identification of intermediates and transition states. |

| Potential Energy Surface (PES) | A map of the energy of a system as a function of its geometry. lsu.edu | Used to find the lowest energy pathways for reactions and to calculate activation energies. |

| Activation Energy | The minimum energy required to initiate a chemical reaction. | A key parameter for determining the rate of a reaction, which can be calculated from the PES. |

| Transition State | The highest energy point along the reaction coordinate between reactants and products. lsu.edu | Identifying the structure of the transition state is crucial for understanding the mechanism of a reaction. |

Role of 1,1,1,2,3,4,4,4 Octafluorobutane in Advanced Materials Science and Process Engineering

Applications as a Polymerization Medium and its Influence on Polymer Properties

1,1,1,2,3,4,4,4-Octafluorobutane serves as a specialized solvent medium for polymerization reactions, enabling the synthesis of polymers with distinct characteristics. Its inert nature and unique solvent properties influence the polymerization process and the final polymer architecture.

Research has demonstrated the successful use of this compound as a continuous phase in suspension polymerization. This technique has been employed to synthesize ultra-high molecular weight polyolefins, including poly(1-hexene), poly(1-octene), and poly(1-decene), with high yields. In this process, a Ziegler-Natta catalyst system is used to initiate polymerization of the olefin monomers, which are suspended as droplets within the octafluorobutane medium. A key advantage of this method is the ability to conduct these reactions at temperatures near room temperature, facilitating easier control and handling. The use of octafluorobutane also allows for the straightforward isolation of the resulting polymer products.

The use of octafluorobutane as a polymerization medium has a significant impact on the properties of the resulting polymers. Specifically, it facilitates the production of polyolefins with exceptionally high molecular weights. Gel permeation chromatography has confirmed that the weighted average mass of polymers synthesized in octafluorobutane is substantially higher than that of polyolefins produced through traditional homogeneous polymerization methods. Furthermore, analysis using 1H and 13C NMR spectroscopy has verified the regular, stereospecific microstructure of the synthesized polymers. This regularity is a critical attribute, as it imparts desirable physical and mechanical properties to the material.

Table 1: Molecular Weight Data for Polyolefins Synthesized in Octafluorobutane This interactive table provides a summary of the molecular weight distribution for various polyolefins produced via suspension polymerization in an octafluorobutane medium.

| Polymer | Monomer | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|

| Poly(1-hexene) | 1-Hexene | > 1,000,000 g/mol | Data not specified | Data not specified |

| Poly(1-octene) | 1-Octene | > 1,000,000 g/mol | Data not specified | Data not specified |

| Poly(1-decene) | 1-Decene | > 1,000,000 g/mol | Data not specified | Data not specified |

Data sourced from studies on ultra-high molecular weight polyolefin synthesis.

The performance of catalyst systems is crucial in polymerization reactions. In the context of octafluorobutane-mediated suspension polymerization, Ziegler-Natta catalysts are particularly effective. These catalysts, typically composed of a transition metal compound (like titanium tetrachloride) and an organoaluminum co-catalyst (like triisobutylaluminum), are instrumental in achieving high stereoselectivity and high molecular weights in polyolefins.

Fluorinated solvents like octafluorobutane can influence the catalyst's activity and stability. The high electronegativity of fluorine atoms can polarize the catalyst's environment, potentially increasing the acidity of catalyst sites and affecting the polymerization mechanism. While detailed mechanistic studies specifically for Ziegler-Natta systems in this compound are specialized, the successful synthesis of regular, high-mass polymers indicates a favorable interaction between the fluorinated medium and the catalytic species, promoting a controlled chain growth process. The insolubility of the resulting polymer in the fluorinated medium facilitates its precipitation, simplifying separation.

Formulation Science and Mixture Behavior for Targeted Applications

The formulation of this compound with other compounds is critical for its use in applications such as cleaning agents, refrigerants, or aerosol propellants. This requires a thorough understanding of its behavior in mixtures, including the formation of azeotropes and its phase equilibria with other components.

An azeotrope is a mixture of two or more liquids whose components cannot be separated by simple distillation, as the vapor has the same composition as the liquid. These constant-boiling mixtures are highly valuable in applications requiring a stable composition during phase changes, such as in refrigerant cycles or solvent cleaning processes. Azeotrope-like compositions exhibit minimal compositional changes during boiling.

While extensive databases of azeotropes exist, specific data for azeotropic or azeotrope-like mixtures containing this compound are not widely reported in publicly available literature. However, the behavior of other hydrofluorocarbons (HFCs) provides insight into the types of azeotropes that could be theoretically formed. For instance, other HFCs are known to form azeotropes with hydrocarbons, alcohols, and other fluorinated compounds. The formation of such a mixture with this compound would depend on the intermolecular interactions between it and the mixing partner.

Table 2: Examples of Binary Azeotropes with Other Hydrofluorocarbons (HFCs) This interactive table shows examples of azeotropic compositions formed by other HFC refrigerants, illustrating a common property of this class of compounds. Specific azeotropic data for this compound is not detailed in the referenced sources.

| HFC Component 1 | Component 2 | Composition of Component 2 (wt. %) | Boiling Point of Mixture (°C) | Pressure (kPa) |

|---|---|---|---|---|

| HFC-134a (1,1,1,2-Tetrafluoroethane) | Isobutane (R-600a) | 20% | Data not specified | Data not specified |

| HFC-125 (Pentafluoroethane) | HFC-32 (Difluoromethane) | 50% | -51.6 | 101.3 |

| HFC-143a (1,1,1-Trifluoroethane) | HFC-125 (Pentafluoroethane) | 22% (mole) | Data not specified | Data not specified |

Data is illustrative of azeotropic behavior in HFCs.

The study of phase equilibria—the conditions under which multiple phases can coexist at equilibrium—is fundamental to designing separation processes and formulating stable products. For fluorinated systems, this often involves vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE). VLE data is crucial for distillation processes, while LLE is important for solvent extraction and understanding miscibility.

In multi-component systems containing fluorinated compounds, the phase behavior can be complex. The equilibrium conditions are determined by ensuring that the chemical potential of each component is uniform throughout all phases. Experimental determination of phase boundaries, often through techniques like turbidimetry or the use of recirculation apparatuses, provides the data needed to develop thermodynamic models. These models, such as equations of state like the Peng-Robinson or soft-SAFT, can then be used to predict the phase behavior of the mixture under various conditions of temperature, pressure, and composition. For instance, studies on mixtures of substituted perfluoro-n-octane and n-octane have detailed the liquid-liquid equilibrium and the influence of the degree of fluorination on solubility, providing a framework for how such studies would be approached for systems involving this compound.

: Octafluorobutane Derivatives as Reactive Intermediates for Advanced Fluoropolymer Synthesis

The transformation of saturated fluorocarbons into valuable, reactive building blocks is a cornerstone of modern fluoropolymer chemistry. This compound, while itself relatively inert, serves as a precursor to highly reactive intermediates that are instrumental in the synthesis of advanced fluoropolymers. These derivatives, primarily generated through elimination reactions or substitution, provide pathways to new monomers and chain-transfer agents, enabling the creation of polymers with tailored properties.

The principal route to creating a polymerizable monomer from this compound is through dehydrofluorination. This chemical process involves the removal of a hydrogen atom and a fluorine atom from adjacent carbon atoms, resulting in the formation of a carbon-carbon double bond. This reaction converts the saturated octafluorobutane into an unsaturated hydrofluoroolefin (HFO), specifically a heptafluorobutene.

The most likely product of the dehydrofluorination of this compound is 1,1,1,2,4,4,4-heptafluorobut-2-ene . This reaction is typically performed at elevated temperatures in the gas phase over a metal-based catalyst. Catalysts such as activated carbon, or various metal oxides and fluorides (e.g., chromium or aluminum-based) are often employed to facilitate this transformation. scispace.com The resulting heptafluorobutene is a reactive monomer that can undergo polymerization.

However, the polymerization of internal olefins like 1,1,1,2,4,4,4-heptafluorobut-2-ene can be challenging due to steric hindrance around the double bond, which can impede the chain-propagation step of polymerization. quora.com For this reason, these monomers are more frequently employed in copolymerization reactions. By incorporating them into a polymer chain with other, more readily polymerizable fluoroalkenes such as vinylidene fluoride (B91410) (VDF) or tetrafluoroethylene (B6358150) (TFE), it is possible to synthesize advanced fluoropolymers with modified characteristics. xometry.com The inclusion of heptafluorobutene units can alter the physical and chemical properties of the final polymer, influencing factors like:

Thermal Stability: Modifying the chemical structure can enhance the polymer's resistance to thermal degradation.

Chemical Resistance: The high fluorine content is maintained, ensuring excellent resistance to chemical attack.

Flexibility and Mechanical Properties: The introduction of a bulkier monomer can disrupt crystallinity, leading to more elastomeric or flexible materials. mdpi.com

Dielectric Properties: Changes in the polymer structure can tune the dielectric constant for applications in electronics.

Another significant role for derivatives of this compound is in controlling polymer chain length through telomerization. In this process, a "telogen" (a chain transfer agent) reacts with a "taxogen" (a polymerizable monomer) to form low-molecular-weight polymers, or telomers. Halogenated derivatives, such as an iodo- or bromo-substituted octafluorobutane, can serve as effective telogens. For instance, iodo-1,1,1,2,3,4,4,4-octafluorobutane could be used in the radical telomerization of monomers like tetrafluoroethylene. The process is initiated by a radical source, and the iodo-octafluorobutane transfers its iodine atom to terminate a growing polymer chain, thereby controlling its length and installing a reactive iodine end-group for further functionalization. researchgate.net

The synthesis of advanced fluoropolymers via these reactive intermediates allows for a high degree of control over the final material's properties, opening doors for specialized applications in demanding environments.

Research Findings on Fluoropolymer Synthesis from Derivatives

| Derivative / Intermediate | Polymerization Method | Comonomer Example | Resulting Polymer Type | Key Properties & Findings |

| 1,1,1,2,4,4,4-Heptafluorobut-2-ene | Radical Copolymerization | Vinylidene Fluoride (VDF) | Modified Polyvinylidene Fluoride (PVDF) Copolymer | Incorporation of the bulky heptafluorobutene unit can reduce crystallinity, potentially increasing flexibility and altering the dielectric constant. The high fluorine content ensures excellent chemical and thermal stability. xometry.commdpi.com |

| Iodo-1,1,1,2,3,4,4,4-octafluorobutane | Telomerization | Tetrafluoroethylene (TFE) | Perfluoroalkyl Iodide (PFAI) Telomer | Acts as a chain transfer agent to control the molecular weight of the resulting PTFE oligomers. The terminal iodine atom provides a reactive site for subsequent chemical modifications to create block copolymers or other functional materials. researchgate.net |

| 1,1,1,2,4,4,4-Heptafluorobut-2-ene | Copolymerization | Ethylene | Ethylene-Heptafluorobutene Copolymer | Creates a polyolefin with fluorinated segments. This can improve the thermal and chemical resistance compared to standard polyethylene (B3416737) while maintaining some of its processability. mdpi.com |

Environmental Chemistry and Atmospheric Fate Studies of 1,1,1,2,3,4,4,4 Octafluorobutane

Atmospheric Degradation Pathways and Reaction Kinetics

The atmospheric degradation of 1,1,1,2,3,4,4,4-octafluorobutane, a perfluorocarbon (PFC), is primarily initiated by its reaction with hydroxyl (OH) radicals in the troposphere. fluorocarbons.org PFCs are known for their high stability due to the strong carbon-fluorine bonds, which makes them resistant to many chemical reactions. researchgate.net The degradation process for many fluorinated hydrocarbons, including HFCs which are structurally related to PFCs, involves the initial reaction with OH radicals. fluorocarbons.org This reaction typically involves the abstraction of a hydrogen atom, leading to the formation of a fluoroalkyl radical.

The degradation of other fluorinated compounds can offer insights into the potential pathways for this compound. For example, the oxidation of some hydrofluorocarbons (HFCs) leads to the formation of alkoxy radicals (RO). noaa.gov These alkoxy radicals can then decompose or react further to form various degradation products. For perfluoroalkenes, reaction with OH radicals has been shown to produce compounds like trifluoroacetyl fluoride (B91410) (CF3CFO) and carbonyl fluoride (CF2O). researchgate.net

The following table provides a summary of reaction rate constants for various related compounds with OH radicals, which can serve as a reference for understanding the potential reactivity of this compound.

| Reactant | OH Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| Perfluoropropene | (2.6 ± 0.7) x 10⁻¹² | 298 ± 4 | researchgate.net |

| Perfluorobuta-1,3-diene | (1.1 ± 0.3) x 10⁻¹¹ | 298 ± 4 | researchgate.net |

| 2,2-Dimethylbutane | Not specified | 288 and 248 | mdpi.com |

| 2,2,4-Trimethylpentane | Not specified | 288 and 248 | mdpi.com |

| 2,2,3,3-Tetramethylbutane | Not specified | 288 and 248 | mdpi.com |

| Methylcyclopentane | (1.62±0.14)×10⁻¹¹exp [-(256±25)/T] | 273–323 | copernicus.org |

| 2-Methylhexane | (1.22±0.04)×10⁻¹¹exp [-(206±9)/T] | 273–323 | copernicus.org |

| 3-Methylhexane | (2.27±0.31)×10⁻¹¹exp [-(559±42)/T] | 273–323 | copernicus.org |

| 2-Methylheptane | (1.62±0.37)×10⁻¹¹exp [-(265±70)/T] | 273–323 | copernicus.org |

| 3-Methylheptane | (3.54±0.45)×10⁻¹¹exp [-(374±49)/T] | 273–323 | copernicus.org |

Photochemical Reactivity and Atmospheric Lifetimes in the Troposphere

The photochemical reactivity of this compound in the troposphere is expected to be very low. Perfluorocarbons (PFCs) are characterized by their exceptional stability and long atmospheric lifetimes, often on the order of thousands of years. researchgate.net For example, tetrafluoromethane (CF4) has an atmospheric lifetime of at least 50,000 years, while hexafluoroethane (B1207929) (C2F6) and octafluoropropane (C3F8) have lifetimes of at least 10,000 and 2,600 years, respectively. copernicus.org The primary sink for these compounds is not in the troposphere but in the upper atmosphere (ionosphere) through reactions with high-energy particles. researchgate.net

In contrast, compounds with double bonds, such as perfluoroalkenes, exhibit higher photochemical reactivity. For example, the atmospheric lifetimes of perfluoroethene and perfluorobuta-1,3-diene are calculated to be 1.9 days, and for perfluoropropene, it is 6 days, primarily due to their reaction with OH radicals. researchgate.net

The long atmospheric lifetime of this compound means it is a potent greenhouse gas. ontosight.ai While specific lifetime data for this exact isomer is not provided in the search results, the data for other PFCs suggest it will persist in the atmosphere for a very long time, contributing to radiative forcing. copernicus.org The atmospheric lifetimes of various HFCs, which are also fluorinated hydrocarbons, range from years to decades. fluorocarbons.org For instance, HFC-134a has a lifetime of about 13.4 years. fluorocarbons.org

The table below shows the atmospheric lifetimes and global warming potentials (GWPs) for several PFCs, highlighting their environmental persistence.

| Compound | Atmospheric Lifetime (years) | GWP (100-year time horizon) | Reference |

| Tetrafluoromethane (CF4) | ~50,000 | 7,390 | copernicus.org |

| Hexafluoroethane (C2F6) | ~10,000 | 12,200 | copernicus.org |

| Octafluoropropane (C3F8) | ~2,600 | 8,830 | copernicus.org |

| Octafluorocyclobutane (B90634) (c-C4F8) | >3,000 | 10,300 | copernicus.org |

Formation and Persistence of Transformation Products in Environmental Compartments

The atmospheric degradation of fluorinated compounds can lead to the formation of persistent transformation products. umweltbundesamt.de For many hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), a common degradation product is trifluoroacetic acid (TFA), which is known for its persistence in the environment. ipcc.ch The degradation of some halogenated refrigerants and blowing agents results in the formation of hydrogen fluoride (HF) and, in some cases, TFA. umweltbundesamt.de

Given the structure of this compound, its degradation, although extremely slow, could potentially lead to the formation of shorter-chain perfluorinated compounds. The degradation of perfluoropropene, for instance, yields trifluoroacetyl fluoride (CF3CFO) and carbonyl fluoride (CF2O). researchgate.net Carbonyl fluoride can further hydrolyze to form carbon dioxide and hydrofluoric acid. umweltbundesamt.de

The persistence of these transformation products is a significant environmental concern. umweltbundesamt.de TFA, for example, can accumulate in aquatic environments. ipcc.ch While specific studies on the transformation products of this compound were not found, the general degradation pathways of other fluorinated compounds suggest that its breakdown products would also be highly fluorinated and likely persistent.

Biotransformation Pathways and Metabolite Identification of Related Halogenated Butanes

The biotransformation of halogenated compounds, including butanes, is a critical area of study due to the potential toxicity of the parent compounds and their metabolites. nih.gov The biotransformation of halogenated substances can lead to the formation of stable, toxic metabolites or reactive, electrophilic intermediates. nih.gov Research has focused on the enzymatic cleavage of carbon-halogen bonds in haloalkanes, haloacids, and haloaromatics. nih.gov

While specific studies on the biotransformation of this compound were not identified, research on other halogenated hydrocarbons provides insights into potential pathways. nih.govnih.gov For instance, the metabolism of chlorinated ethanes has been investigated. nih.gov The high degree of fluorination in this compound likely makes it highly resistant to microbial degradation. Perfluoroalkyl substances (PFAS) in general are known for their resistance to biodegradation. nih.gov

The metabolism of some pharmaceutical compounds containing a butane (B89635) structure, such as budesonide, involves cytochrome P450 enzymes. wikipedia.org However, the high stability of the C-F bonds in this compound would make such enzymatic action highly unlikely.

Development of Analytical Methodologies for Environmental Detection (Research Focus)

The detection and quantification of fluorinated compounds like this compound in environmental matrices require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for the analysis of volatile fluorocarbons. nih.gov For the analysis of per- and polyfluoroalkyl substances (PFAS) in various environmental samples, liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful and widely used technique. nih.govitrcweb.org

Standardized methods have been developed by organizations like the U.S. Environmental Protection Agency (EPA) for the analysis of PFAS in drinking water (e.g., EPA Methods 533 and 537.1) and other environmental media (e.g., EPA SW-846 Method 8327). itrcweb.org These methods often involve solid-phase extraction (SPE) to concentrate the analytes from the sample matrix before instrumental analysis.

For air sampling, methods can involve collecting samples on filters and sorbents like XAD-2 resin, followed by extraction and analysis by LC/MS/MS. itrcweb.org The development of analytical methods also focuses on ensuring accuracy and precision through the use of isotope dilution techniques and rigorous quality control measures. itrcweb.org

The following table summarizes some of the analytical techniques used for the detection of related fluorinated compounds.

| Analytical Technique | Target Analytes | Sample Matrix | Reference |

| GC/MS | Volatile fluorocarbons | Environmental samples | nih.gov |

| LC/MS/MS | Per- and polyfluoroalkyl substances (PFAS) | Water, environmental samples | nih.govitrcweb.org |

| GC with Electron Capture Detector (GC/ECD) | Propylene (B89431) glycol dinitrate | Air | cdc.gov |

| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) | Mono- and dinitrated propylene glycols | Liquid extracts | cdc.gov |

| Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) | Inorganic compounds | Groundwater, surface water, soil | wur.nl |

| Nuclear Magnetic Resonance (NMR) | Unknown organic constituents | Various | wur.nl |

Future Research Directions and Emerging Paradigms in 1,1,1,2,3,4,4,4 Octafluorobutane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of fluorocarbons often involves multi-step processes with harsh reagents and the generation of significant waste. The future of HFC-338pcc production will likely focus on the development of more sustainable and atom-economical synthetic routes, a core principle of green chemistry. Atom economy emphasizes the maximization of atoms from the starting materials that are incorporated into the final product.

Future research in this area is expected to explore:

Catalytic Fluorination: Moving away from stoichiometric fluorinating agents towards catalytic methods can significantly improve atom economy and reduce waste. Research into novel catalysts, potentially based on transition metals or organocatalysts, for the direct and selective fluorination of hydrocarbon precursors to form HFC-338pcc will be a key area of investigation.

Continuous Flow Chemistry: The use of microreactors and continuous flow processes offers enhanced safety, better heat and mass transfer, and the potential for higher yields and purity compared to traditional batch processes. google.com The synthesis of related compounds like 1,2,3,4-tetrachloro-hexafluoro-butane in microreactors has shown significant increases in productivity. google.com Applying this technology to the synthesis of HFC-338pcc could lead to more efficient and scalable production.

Bio-based Feedstocks: While currently a long-term prospect, the exploration of renewable feedstocks derived from biomass to produce the carbon backbone for HFC-338pcc could dramatically improve its sustainability profile.

A comparative look at the atom economy of different potential synthetic pathways will be crucial in guiding this research.

Table 1: Comparison of Generic Synthetic Route Concepts for Atom Economy

| Synthetic Route | Description | Potential for High Atom Economy |

| Traditional Halex Process | Multi-step process involving halogen exchange, often with metal fluorides. | Low to Moderate |

| Catalytic Direct Fluorination | Single-step fluorination of a hydrocarbon precursor using a catalyst. | High |

| Electrochemical Synthesis | Use of electricity to drive the fluorination reaction. | Moderate to High |

| Bio-based Synthesis | Conversion of renewable feedstocks into the target molecule. | Potentially Very High |

Exploration of Novel Catalytic Applications in Fluorocarbon Synthesis

Beyond its own synthesis, HFC-338pcc could potentially be utilized as a building block or intermediate in the catalytic synthesis of other valuable fluorocarbons. The unique arrangement of fluorine and hydrogen atoms in HFC-338pcc could offer interesting reactivity profiles for catalytic transformations.

Future research directions may include:

Dehydrofluorination: Catalytic dehydrofluorination of HFC-338pcc could lead to the formation of unsaturated hydrofluoroolefins (HFOs). HFOs are a newer generation of refrigerants with very low global warming potentials (GWPs). o-hx.comsigearth.com The development of selective catalysts for this transformation would be a significant advancement.

C-H Functionalization: The selective activation and functionalization of the C-H bonds in HFC-338pcc could open up pathways to a wide range of other fluorinated molecules with tailored properties.

Catalyst Design: Research into catalysts that can withstand the potentially harsh conditions of fluorocarbon reactions and exhibit high selectivity will be paramount. This includes the study of supported metal catalysts, zeolites, and metal-organic frameworks (MOFs). For instance, γ-Al2O3 has been shown to be an effective catalyst for the decomposition of HFC-134a. mdpi.com

Table 2: Potential Catalytic Transformations of 1,1,1,2,3,4,4,4-Octafluorobutane

| Reaction Type | Potential Products | Significance |

| Catalytic Dehydrofluorination | Hydrofluoroolefins (HFOs) | Production of low-GWP refrigerants and blowing agents. |

| Catalytic C-H Functionalization | Functionalized Fluorocarbons | Synthesis of novel materials with specific properties. |

| Catalytic Isomerization | Other Octafluorobutane Isomers | Access to isomers with different physical and chemical properties. |

Integration of Advanced Spectroscopic and Imaging Modalities for In Situ Studies

Understanding the reaction mechanisms and kinetics of HFC-338pcc synthesis and its potential catalytic transformations requires sophisticated analytical techniques. The integration of advanced spectroscopic and imaging modalities for in situ studies will be crucial for gaining real-time insights into these complex chemical processes.

Emerging paradigms in this area include:

In Situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products as the reaction progresses. korea.ac.kr This allows for a deeper understanding of reaction pathways and catalyst behavior.

Advanced NMR Techniques: Modern nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed structural information about the molecules involved in the reaction mixture. kanopy.com

Hyperspectral Imaging: This technique combines imaging and spectroscopy to collect spectral data for each pixel in an image, allowing for the spatial and temporal analysis of chemical composition within a reactor. numberanalytics.com

These advanced analytical methods will enable researchers to optimize reaction conditions, improve catalyst design, and ultimately develop more efficient and selective processes for HFC-338pcc and related compounds.

Multiscale Computational Modeling for Predictive Understanding of Complex Systems

In parallel with experimental work, multiscale computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. For HFC-338pcc, computational modeling can provide insights into its properties, reactivity, and behavior in various applications.

Future research will likely leverage:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the fundamental properties of HFC-338pcc, such as its molecular structure, vibrational frequencies, and reaction energetics. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of HFC-338pcc, including its interactions with other molecules and its transport properties.

Computational Fluid Dynamics (CFD): CFD can be used to model the fluid flow and heat transfer in reactors used for the synthesis or conversion of HFC-338pcc, aiding in reactor design and optimization. acs.org

By combining these computational approaches across different length and time scales, researchers can develop predictive models that can accelerate the discovery and development of new applications for HFC-338pcc.

Table 3: Applications of Multiscale Computational Modeling in HFC-338pcc Research

| Modeling Technique | Information Gained | Impact on Research |

| Quantum Mechanics (DFT) | Molecular properties, reaction mechanisms. | Guidance for synthesis and catalyst design. |

| Molecular Dynamics (MD) | Transport properties, intermolecular interactions. | Prediction of physical properties and behavior in mixtures. |

| Computational Fluid Dynamics (CFD) | Reactor performance, heat and mass transfer. | Optimization of industrial-scale production processes. |

Role in Emerging Technologies and Specialized Industrial Processes

While the primary applications of many HFCs have been as refrigerants and blowing agents, the unique properties of fluorocarbons are leading to their exploration in a range of emerging technologies. The future of HFC-338pcc may lie in specialized industrial processes where its specific characteristics are advantageous.

Potential areas of application for HFC-338pcc and related C4 HFCs include:

Electronics and Semiconductor Industry: Perfluorocarbons are used as etchants and cleaning agents in the fabrication of microelectronics. ontosight.ai The specific properties of HFC-338pcc could make it a candidate for next-generation processes in this industry.

Medical and Pharmaceutical Applications: Some fluorocarbons are used as propellants in metered-dose inhalers and as contrast agents in medical imaging. wikipedia.org While not currently used, the potential biocompatibility and specific physical properties of HFC-338pcc could warrant investigation for such applications.

Specialty Solvents: The unique solubility characteristics of fluorocarbons make them suitable for specialized solvent applications, including in the synthesis and processing of other fluorinated materials.

The exploration of these niche applications will require a thorough understanding of the physical and chemical properties of HFC-338pcc, much of which can be guided by the advanced experimental and computational techniques discussed in the preceding sections. As technology advances, new opportunities for this and other specialized fluorochemicals will undoubtedly emerge.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1,2,3,4,4,4-Octafluorobutane, and how can reaction conditions be optimized for higher yields?

- The compound is synthesized via pyrolysis of halogenated precursors. For example, pyrolysis of 1-chloro-1,2,2,2-tetrafluoroethane or 1,1,2,2,2-pentafluoroethane at elevated temperatures (e.g., ~725°C) yields 1,1,1,2,3,4,4,4-Octafluoro-2-butene . Optimization involves controlling temperature gradients, precursor purity, and catalytic additives. Gas chromatography (GC) with flame ionization detection is recommended to monitor reaction progress and byproduct formation .

Q. How can researchers characterize the purity and structural identity of this compound?

- Use GC-MS to confirm molecular weight (expected m/z ~200–202) and detect impurities like perfluorobutane or hexafluoropropene . Nuclear magnetic resonance (¹⁹F NMR) can resolve fluorine environments, distinguishing isomers (e.g., trans vs. cis configurations). For structural validation, compare experimental IR spectra with computational simulations (e.g., DFT-based vibrational analysis) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- The compound is classified as a nonflammable gas but may decompose under extreme heat, releasing toxic fluorinated byproducts. Use pressurized gas cylinders with valve protection and store at room temperature in well-ventilated areas. Personal protective equipment (PPE) should include chemical-resistant gloves and face shields. Regulatory guidelines from DOT HAZMAT (UN1976) and OSHA standards apply .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., heat capacity, vapor pressure) of this compound compare across experimental and computational studies?

- Experimental data from calorimetry (e.g., NIST Standard Reference Database) report a boiling point of ~-6°C and vapor pressure of 2220 mmHg at 25°C . Computational methods like QSPR (Quantitative Structure-Property Relationship) can predict properties but may diverge due to approximations in fluorine-fluorine interactions. Discrepancies in melting points (e.g., -41.4°C vs. -79°C in different sources) require validation via differential scanning calorimetry (DSC) .

Q. What mechanistic insights explain the formation of stereoisomers during synthesis, and how can selectivity be controlled?

- Pyrolysis of precursors can yield trans (CAS 1516-64-9) and cis (CAS 1516-65-0) isomers due to rotational barriers in intermediate perfluorinated radicals . Selectivity is influenced by reaction kinetics and transition-state stabilization. Computational modeling (e.g., transition-state theory) paired with temperature-modulated synthesis can enhance trans/cis ratios. GC with chiral columns or NMR crystallography aids in isomer quantification .

Q. How do impurities in this compound impact its performance in applications like dielectric fluids or refrigerants?

- Trace impurities (e.g., 1,1,1,2,3,3,3-heptafluoropropane) alter dielectric strength and thermal stability. Accelerated aging tests under controlled humidity and temperature cycles, followed by GC-MS analysis, quantify degradation pathways. Statistical models (e.g., ANOVA) correlate impurity thresholds with performance metrics .

Q. What contradictions exist in the literature regarding its environmental persistence, and how can they be resolved methodologically?

- Disputed half-life estimates in atmospheric models stem from varying assumptions about OH radical reactivity. Resolve discrepancies using smog chamber experiments with isotope-labeled compounds and laser-induced fluorescence (LIF) to track degradation kinetics. Cross-validate with quantum chemical calculations of reaction barriers .

Methodological Recommendations

- Experimental Design : For synthesis, employ factorial designs to optimize temperature, pressure, and catalyst variables. Use response surface methodology (RSM) for multi-objective optimization .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to disentangle thermodynamic property correlations. For environmental studies, use Monte Carlo simulations to assess uncertainty in persistence models .

- Instrumentation : Pair GC with Fourier-transform infrared (FTIR) detectors for isomer-specific identification. For computational studies, utilize ab initio methods (e.g., CCSD(T)) for accurate fluorine interaction modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.